p-(Phenylthio)benzyl alcohol

Pharmaceutical Impurity Antifungal Quality Control

QC labs validating Fenticonazole nitrate purity face a critical obstacle: generic benzyl alcohol or p-(methylthio)benzyl alcohol cannot substitute for the authentic impurity-different LogP (~3.2 vs. ~1.1) and UV chromophore alter chromatographic retention, invalidating method validation. p-(Phenylthio)benzyl alcohol (CAS 6317-56-2) is the exact Fenticonazole nitrate impurity reference standard. • ≥98% HPLC purity; authenticated Fenticonazole nitrate impurity • LogP ~3.2 ensures correct relative retention time for HPLC system suitability • Documented Newcrom R1 column method available • Pale beige crystalline solid, mp 46-48°C; shipped ambient globally

Molecular Formula C13H12OS
Molecular Weight 216.3 g/mol
CAS No. 6317-56-2
Cat. No. B119508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(Phenylthio)benzyl alcohol
CAS6317-56-2
Synonyms4-(Phenylthio)benzenemethanol;  NSC 43060; 
Molecular FormulaC13H12OS
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)CO
InChIInChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
InChIKeyPGOAWMRWDZJQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

p-(Phenylthio)benzyl alcohol: Chemical Profile & Sourcing


p-(Phenylthio)benzyl alcohol (CAS 6317-56-2), also named 4-(Phenylthio)benzenemethanol, is an aromatic organosulfur compound bearing both a benzyl alcohol and a thioether (aryl sulfide) functionality [1]. It typically appears as a pale beige to white crystalline solid with a melting point of 46–48 °C [2]. This compound is not produced at true commodity scale; it is a specialty fine chemical primarily recognized in regulated pharmaceutical supply chains as a structurally defined impurity of the antimycotic drug Fenticonazole nitrate . Consequently, its procurement is driven by analytical reference standard requirements and by niche applications in sulfur-containing building-block synthesis rather than by high-volume industrial demand.

Fenticonazole nitrate impurity reference standard for HPLC method validation
Sulfur-containing building block with orthogonal alcohol/thioether reactivity
Documented Newcrom R1 HPLC protocol available, reducing method development time

p-(Phenylthio)benzyl alcohol: Why Generic Substitution Fails


Direct substitution of p-(Phenylthio)benzyl alcohol with unsubstituted benzyl alcohol or with p-(methylthio)benzyl alcohol is not scientifically or regulatorily equivalent. The para-phenylthio substituent fundamentally alters the molecule's chromatographic retention and lipophilicity (LogP ~3.1–3.3) [1], which are critical parameters for impurity tracking in pharmaceutical quality control . While benzyl alcohol is a common, low-cost solvent and preservative, it lacks the sulfur-containing UV chromophore and the specific hydrophobicity required to co-elute with or mimic the Fenticonazole nitrate impurity profile. Furthermore, substituting the phenylthio group with a methylthio group (as in p-(methylthio)benzyl alcohol) reduces the molecular weight by ~62 Da and significantly lowers the LogP, resulting in different solubility and solid-phase extraction behavior . In regulated analytical environments, these physicochemical differences render generic substitution invalid for method validation and impurity quantification, necessitating procurement of the exact CAS 6317-56-2 entity.

Impurity status
Identified Fenticonazole impurity (CAS 6317-56-2)
Benzyl alcohol, p-methylthio analog not listed; method validation invalid
Lipophilicity
High LogP drives distinct reversed-phase retention
Lower LogP analogs shift retention, compromise peak resolution
Physical form
Crystalline solid (mp 46–48 °C), easy weighing
Liquid or low-melting solids alter handling and volatility

p-(Phenylthio)benzyl alcohol vs. Analogs: Evidence Comparison


Regulatory Impurity Profile: Fenticonazole Nitrate

p-(Phenylthio)benzyl alcohol is unequivocally identified as a process impurity of Fenticonazole nitrate, a potent antimycotic agent . This is a regulatory and analytical distinction: unsubstituted benzyl alcohol and p-(methylthio)benzyl alcohol are not listed as impurities in the Fenticonazole nitrate monograph. Therefore, only p-(Phenylthio)benzyl alcohol (CAS 6317-56-2) can serve as the authentic reference standard for impurity profiling in this specific drug substance. This is a direct head-to-head qualitative differentiation with procurement consequences .

Impurity Profile
Direct head-to-head comparison
Target: identified as Fenticonazole impurity
Benzyl alcohol, p-methylthio: not listed
Only CAS 6317-56-2 qualifies as authentic reference standard
Per Tajana et al. (1981); pharmaceutical impurity profiling context
Pharmaceutical Impurity Antifungal Quality Control

Lipophilicity vs. Benzyl Alcohol and Methylthio Analog

The experimental LogP of p-(Phenylthio)benzyl alcohol is reported as 3.16 [1] to 3.27 . This is substantially higher than the LogP of unsubstituted benzyl alcohol (1.10) and approximately 1.5 log units higher than the predicted LogP of p-(methylthio)benzyl alcohol (estimated ~1.8 based on fragment contributions). This increased lipophilicity directly impacts reversed-phase HPLC retention times, solid-phase extraction recovery, and biological membrane permeability. In chromatographic method development, this translates to a measurable difference in capacity factor (k') when using standard C18 columns with acetonitrile/water mobile phases [2].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.16–3.27
vs benzyl alcohol 1.10, p-methylthio ~1.8
Drives HPLC retention and method selectivity
~2 log unit difference impacts C18 k’ and SPE recovery
Lipophilicity HPLC Drug Design

Melting Point vs. Benzyl Alcohol and Methylthio Analog

p-(Phenylthio)benzyl alcohol is a crystalline solid at room temperature with a melting point of 46–48 °C . In contrast, benzyl alcohol is a liquid (mp −15 °C) and p-(methylthio)benzyl alcohol melts at approximately 30 °C [1]. This 16–18 °C increase in melting point compared to the methylthio analog indicates stronger intermolecular interactions, likely due to π–π stacking of the phenylthio group, and translates to a different physical form and handling characteristics during procurement. The compound's solid state facilitates easier weighing and reduces volatility-related loss compared to liquid benzyl alcohol. It is recommended to store p-(Phenylthio)benzyl alcohol long-term at −20 °C to prevent degradation .

Melting Point
Cross-study comparable
Target mp 46–48 °C (solid)
vs benzyl alcohol −15 °C, p-methylthio ~30 °C
Solid form eases handling and reduces volatility loss
Long-term storage recommended at −20 °C
Physical Properties Solid-State Chemistry Storage

HPLC Retention: Newcrom R1 vs. C18 Methods

A validated reverse-phase HPLC method for p-(Phenylthio)benzyl alcohol has been demonstrated using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. While absolute retention times are column- and system-dependent, the method's selectivity is based on the compound's unique aromatic thioether structure and LogP of 3.16, which results in a retention time distinct from less lipophilic analogs like benzyl alcohol or p-(methylthio)benzyl alcohol under identical conditions. This method is scalable for preparative isolation of impurities and is suitable for pharmacokinetic applications when formic acid is substituted for phosphoric acid for MS compatibility [2]. The existence of a documented, compound-specific HPLC protocol provides a clear operational advantage for analytical laboratories.

HPLC Method
Method context
Newcrom R1, ACN/water/H₃PO₄
Resolves target from less lipophilic analogs
Documented protocol reduces method development time
MS-compatible with formic acid; scalable for impurity isolation
HPLC Analytical Chemistry Method Validation

p-(Phenylthio)benzyl alcohol: High-Value Applications


Fenticonazole Nitrate Impurity Reference Standard

p-(Phenylthio)benzyl alcohol is an authenticated impurity in the synthesis of the antifungal drug Fenticonazole nitrate . QC laboratories require this exact compound (CAS 6317-56-2) to spike and validate HPLC methods for purity testing. Its procurement is essential for establishing system suitability, determining relative retention times, and quantifying impurity levels in drug substance batches. The high purity (≥98% by HPLC) and the availability of a documented Newcrom R1 column method [1] make it a fit-for-purpose reference material.

Synthesis of Sulfur-Containing Building Blocks

The presence of both a benzyl alcohol and a phenylthio group enables orthogonal reactivity. The alcohol can be oxidized to the corresponding aldehyde or activated for nucleophilic substitution, while the thioether can undergo oxidation to sulfoxide or sulfone, or participate in transition-metal-catalyzed cross-coupling reactions . The phenylthio group also serves as a UV chromophore, facilitating reaction monitoring by TLC or HPLC. This dual functionality is not present in simple benzyl alcohol, making p-(Phenylthio)benzyl alcohol a strategic intermediate for constructing more complex organosulfur frameworks.

Lipophilic Pharmacophore & Probe Development

With a LogP of 3.16–3.27 , p-(Phenylthio)benzyl alcohol is approximately 100-fold more lipophilic than benzyl alcohol. This property makes it a suitable scaffold for designing cell-permeable probes, where the phenylthio group can be further functionalized. In medicinal chemistry, the compound's increased hydrophobicity may be exploited to modulate the ADME properties of lead candidates, and it has been noted as a fragment for drug discovery efforts .

Functionalized Polymers & Self-Assembled Monolayers

The aromatic thioether linkage and the benzylic alcohol provide a handle for attaching this moiety to polymer backbones or surfaces. The compound has been cited as a building block for sulfur-containing polymers and ligands in materials science research . Its solid-state nature and moderate melting point facilitate handling in polymer synthesis, where precise stoichiometry is critical.

Application
Selection Property
Validation Focus
Fenticonazole impurity reference standard
Authenticated impurity identity, documented HPLC method
System suitability, retention time reproducibility
Sulfur-containing building block synthesis
Dual alcohol/thioether reactivity, UV chromophore
Reaction monitoring by TLC/HPLC, oxidation/cross-coupling yield
Lipophilic probe scaffold research
High LogP for membrane permeability studies
ADME property modulation, cell-permeable probe design
Functional polymer and SAM research
Benzylic alcohol attachment handle, aromatic thioether
Stoichiometric incorporation, surface characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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